2-{2-methoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-{2-Methoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methoxyphenyl)acetamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-methoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methoxyphenyl)acetamide typically involves multiple steps:
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Formation of the Oxadiazole Ring: : The initial step involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative to form the 1,2,4-oxadiazole ring. This reaction often requires the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions.
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Substitution Reactions: : The oxadiazole intermediate is then subjected to electrophilic aromatic substitution reactions to introduce the 4-methylphenyl group. This step may involve the use of Friedel-Crafts alkylation or acylation reactions, utilizing catalysts like aluminum chloride (AlCl3).
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Ether Formation: : The phenoxy group is introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with an appropriate halide under basic conditions, often using potassium carbonate (K2CO3) or sodium hydride (NaH) as the base.
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Amide Formation: : Finally, the acetamide group is introduced through an amidation reaction, where an amine reacts with an acyl chloride or anhydride in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy and phenyl groups, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
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Reduction: : Reduction reactions can target the oxadiazole ring or the acetamide group, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
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Substitution: : The compound can participate in various substitution reactions, including nucleophilic aromatic substitution (SNAr) and electrophilic aromatic substitution (SEAr), depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: AlCl3 for Friedel-Crafts reactions, NaH or K2CO3 for nucleophilic substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential as a bioactive molecule is of interest. Studies may focus on its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.
Medicine
The compound’s structural features suggest potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its ability to modulate biological pathways could make it a candidate for the treatment of various diseases.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity. Its applications could extend to the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 2-{2-methoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methoxyphenyl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-methylphenol: A simpler compound with similar methoxy and phenyl groups but lacking the oxadiazole ring.
N-(2-Methoxyphenyl)acetamide: Shares the acetamide and methoxyphenyl groups but lacks the oxadiazole and additional phenyl substituents.
5-(4-Methoxyphenyl)-1,2,4-oxadiazole: Contains the oxadiazole ring and methoxyphenyl group but lacks the acetamide and additional phenyl substituents.
Uniqueness
The uniqueness of 2-{2-methoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methoxyphenyl)acetamide lies in its combination of functional groups, which confer distinct chemical and biological properties
This detailed overview highlights the multifaceted nature of this compound, showcasing its synthesis, reactivity, applications, and unique characteristics
Properties
IUPAC Name |
2-[2-methoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5/c1-16-8-10-17(11-9-16)25-27-24(28-33-25)18-12-13-21(22(14-18)31-3)32-15-23(29)26-19-6-4-5-7-20(19)30-2/h4-14H,15H2,1-3H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBAGEMABGCMFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=C(C=C3)OCC(=O)NC4=CC=CC=C4OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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